BenchChemオンラインストアへようこそ!

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Regiochemistry Structure-Activity Relationship Kinase inhibitor design

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 62033-69-6) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydroquinoline-3-carboxamide class, a pharmacophore scaffold extensively documented in patent and research literature for kinase inhibition (DYRK1A, DYRK1B), acetylcholinesterase (AChE) inhibition, and anti-tubercular applications. The compound has a molecular formula of C17H14N2O3, a molecular weight of 294.30 g/mol, a calculated LogP of 3.585, and a polar surface area (PSA) of 74.94 Ų.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
CAS No. 62033-69-6
Cat. No. B11833372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS62033-69-6
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O
InChIInChI=1S/C17H14N2O3/c1-22-13-7-4-6-12(10-13)18-16(20)14-9-11-5-2-3-8-15(11)19-17(14)21/h2-10H,1H3,(H,18,20)(H,19,21)
InChIKeyXATINRYYLXJGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 62033-69-6): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 62033-69-6) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydroquinoline-3-carboxamide class, a pharmacophore scaffold extensively documented in patent and research literature for kinase inhibition (DYRK1A, DYRK1B), acetylcholinesterase (AChE) inhibition, and anti-tubercular applications [1][2]. The compound has a molecular formula of C17H14N2O3, a molecular weight of 294.30 g/mol, a calculated LogP of 3.585, and a polar surface area (PSA) of 74.94 Ų . It is the 3-methoxy regioisomer of N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 62033-70-9), with the methoxy substituent positioned at the meta rather than para position of the N-phenyl ring—a regiochemical distinction that can significantly impact target binding orientation and selectivity within this scaffold class [3].

Why N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide Cannot Be Casually Substituted: Regioisomer-Dependent and Substitution-Dependent Activity Cliffs


Within the 2-oxo-1,2-dihydroquinoline-3-carboxamide class, biological activity is exquisitely sensitive to both the regiochemistry of the N-phenyl methoxy substituent and the presence or absence of additional quinoline-core substitutions such as the 4-hydroxy group. The 3-methoxy (meta) substitution on the N-phenyl ring of CAS 62033-69-6 produces a distinct electronic and steric environment at the carboxamide binding interface compared to the 4-methoxy (para) regioisomer (CAS 62033-70-9) . Furthermore, this compound lacks the 4-hydroxy group on the quinoline core that is present in the structurally related 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 302922-43-6), which has reported antiproliferative activity (IC50 1.2 µM against MCF-7 breast cancer cells) . The absence of the 4-hydroxy moiety eliminates a key hydrogen-bond donor/acceptor site, potentially altering target engagement, metabolic stability, and aqueous solubility. These structural distinctions mean that procurement decisions cannot rely on extrapolation from more heavily substituted analogs without risking experimental irreproducibility in kinase inhibition, cholinesterase inhibition, or cellular assays [1].

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 62033-69-6) vs. Closest Analogs


Regioisomeric Identity: 3-Methoxy vs. 4-Methoxy N-Phenyl Substitution and Implications for Target Binding Topography

CAS 62033-69-6 bears a 3-methoxy (meta) substituent on the N-phenyl ring, distinguishing it from the 4-methoxy (para) regioisomer CAS 62033-70-9. In the broader 2-oxo-1,2-dihydroquinoline-3-carboxamide DYRK1 inhibitor patent series, the position of methoxy substitution on the N-aryl ring modulates the dihedral angle between the quinoline core and the N-phenyl ring, directly affecting the compound's ability to occupy the ATP-binding pocket of DYRK1A/B kinases [1]. While direct IC50 data for CAS 62033-69-6 against DYRK1A/B is not publicly available, the regioisomeric pair provides a controlled system for probing the topological requirements of the carboxamide binding sub-pocket [1].

Regiochemistry Structure-Activity Relationship Kinase inhibitor design

Absence of 4-Hydroxy Substitution: Differentiation from the Antiproliferative 4-Hydroxy Analog CAS 302922-43-6

CAS 62033-69-6 lacks the 4-hydroxy group on the quinoline core that is present in 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 302922-43-6). The 4-hydroxy analog has demonstrated antiproliferative activity with IC50 values of 1.2 µM against MCF-7 (breast cancer) and 1.4 ± 0.2 µM against Panc-1 (pancreatic cancer) cell lines . The absence of this hydroxyl group in CAS 62033-69-6 eliminates an intramolecular hydrogen bond with the C3-carboxamide carbonyl that stabilizes the bioactive conformation in 4-hydroxy analogs, while also reducing the compound's hydrogen-bond donor count by one . This structural simplification makes CAS 62033-69-6 a suitable negative control or baseline compound for dissecting the contribution of the 4-OH group to target binding, cellular potency, and aqueous solubility within the same N-aryl substitution context.

Antiproliferative activity Hydrogen-bond donor Metabolic stability

Class-Level AChE Inhibitory Potential: Scaffold Validation from Alzweiri et al. (2022) Series

The 2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold has been validated as a potent acetylcholinesterase (AChE) inhibitory chemotype by Alzweiri et al. (2022), who reported that nine compounds from a series of 15 synthesized carboxamides displayed AChE inhibitory activity higher than or close to donepezil (IC50 ≈ 10 nM) [1]. The most potent compound (compound 7) exhibited an IC50 of 7 nM against AChE and demonstrated superior recovery from scopolamine-induced dementia compared to donepezil in a zebrafish in vivo model [1]. While CAS 62033-69-6 was not among the specific compounds tested in this study, its core 2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold is identical to that of the active series. The N-(3-methoxyphenyl) substitution pattern represents a distinct N-aryl decoration that has not yet been profiled in published AChE assays, representing an unexplored opportunity within a validated chemotype.

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Anti-Tubercular Scaffold Potential: Class-Level MIC Benchmarks from Kumar et al. (2018)

Kumar et al. (2018) evaluated 30 dihydroquinoline carboxamide derivatives for in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The two most potent compounds (8g and 8h) exhibited MIC values of 0.39 µg/mL and 0.78 µg/mL, respectively, and were found to be non-toxic in cytotoxicity assays with favorable in silico ADME properties [1]. CAS 62033-69-6 was not among the compounds specifically tested, but it shares the dihydroquinoline carboxamide core scaffold. Its N-(3-methoxyphenyl) substituent differs from the substitution patterns of the most active compounds in the Kumar series (which contained N-benzyl or N-alkyl variations with additional quinoline-core decoration), positioning it as a structurally distinct analog for anti-tubercular SAR expansion.

Anti-tubercular Mycobacterium tuberculosis Minimum inhibitory concentration

Patent-Landscape Positioning: CAS 62033-69-6 as a Structurally Encompassed Chemotype in DYRK1A/B Inhibitor IP

US Patent US20120184548A1 (also published as WO2012098070A1) claims 2-oxo-1,2-dihydro-quinoline-3-carboxylic acid aryl amides as inhibitors of DYRK1B and/or DYRK1A for the treatment of cancer (particularly solid tumors), Down syndrome, and Alzheimer's disease [1]. The generic Markush structure encompasses N-(3-methoxyphenyl) as one of the explicitly recited aryl substitution options [1]. While the patent's exemplified compounds feature more extensively substituted quinoline cores (e.g., 6,7-dimethoxy or 7-methoxy-6-(2-methoxy-ethoxy) patterns), the simpler CAS 62033-69-6 represents the minimal pharmacophoric core of the claimed chemical space. This positioning makes it valuable for freedom-to-operate analyses and as a tool compound for defining the minimum structural requirements for DYRK1A/B engagement.

DYRK1A inhibitor DYRK1B inhibitor Patent landscape Cancer therapeutics

Evidence Limitations Advisory: Current Data Gaps for CAS 62033-69-6

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and patent literature reveals that no peer-reviewed publication has reported direct quantitative biological data (IC50, Ki, MIC, EC50, or in vivo efficacy) for N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 62033-69-6) as of the search date [1][2]. The compound does not appear in ChEMBL with an associated bioactivity record [2]. All biological activity claims in this guide are derived from class-level inference based on structurally related 2-oxo-1,2-dihydroquinoline-3-carboxamides. Consequently, any procurement decision for biological screening must be made with the understanding that this compound's activity profile is uncharacterized, and it should be treated as a probe molecule requiring de novo assay validation rather than a tool compound with established pharmacology [1].

Evidence gap analysis Procurement risk assessment Assay validation requirement

Recommended Application Scenarios for N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 62033-69-6) Based on Available Evidence


Regioisomeric Probe for N-Aryl Binding Sub-Pocket Mapping in DYRK1 Kinase Drug Discovery

CAS 62033-69-6 (3-methoxy) and its 4-methoxy regioisomer CAS 62033-70-9 form an isomeric pair with identical molecular formula (C17H14N2O3) and molecular weight (294.30 g/mol) but distinct methoxy positioning on the N-phenyl ring. Procuring both regioisomers enables head-to-head comparative profiling in DYRK1A/B biochemical assays to map the electronic and steric preferences of the kinase ATP-binding pocket's N-aryl sub-site, an approach validated by the extensive DYRK1 inhibitor patent literature [1]. The absence of additional quinoline-core substitutions eliminates confounding variables, making this regioisomeric pair an ideal minimalist system for identifying the optimal N-phenyl substitution vector for subsequent lead optimization.

Baseline Control for 4-Hydroxy Pharmacophore Contribution Studies in Antiproliferative SAR

The 4-hydroxy analog (CAS 302922-43-6) has reported antiproliferative activity (MCF-7 IC50 = 1.2 µM; Panc-1 IC50 = 1.4 µM) [1]. CAS 62033-69-6, lacking the 4-OH group, serves as the logical non-hydroxylated control compound for dissecting the contribution of this hydrogen-bond donor to cellular potency, target engagement, and metabolic stability. Testing both compounds in parallel across a panel of cancer cell lines (e.g., MCF-7, Panc-1, HeLa, and non-tumorigenic controls such as MCF-10A) would directly quantify the 4-OH-dependent activity differential, providing actionable SAR for medicinal chemistry campaigns [1].

Scaffold-Hopping Starting Point for Acetylcholinesterase Inhibitor Lead Generation

The 2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold has demonstrated single-digit nanomolar AChE inhibition and in vivo efficacy surpassing donepezil in a zebrafish dementia model [1]. CAS 62033-69-6, with its N-(3-methoxyphenyl) substituent representing an unexplored N-aryl variant within this chemotype, can be procured as a screening compound for AChE/BuChE biochemical panels. The N-(3-methoxyphenyl) group may confer differentiated selectivity for AChE over butyrylcholinesterase (BuChE) compared to the published N-alkyl series, or may modulate blood-brain barrier penetration—hypotheses testable through procurement and parallel screening [1].

Minimalist Pharmacophore Tool for Anti-Tubercular Lead Expansion

The dihydroquinoline carboxamide class has yielded compounds with sub-µg/mL MIC values against M. tuberculosis H37Rv (most potent: 0.39 µg/mL) and favorable cytotoxicity profiles [1]. CAS 62033-69-6, as a structurally simplified analog lacking quinoline-core decoration, can be screened to establish the baseline anti-tubercular activity of the unadorned N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold. This baseline MIC value then serves as a reference point for evaluating the activity gains achieved through subsequent core substitution (e.g., 6-methoxy, 7-methoxy, or halogen introduction), enabling systematic SAR-driven optimization of mycobacterial potency [1].

Quote Request

Request a Quote for N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.